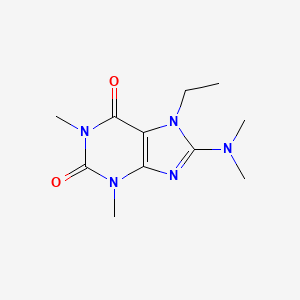

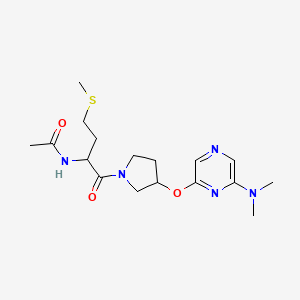

8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA). They have a two-ring structure, composed of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a purine core (a two-ring structure composed of a pyrimidine ring fused to an imidazole ring), with various substitutions at the 8, 7, 1, 3, 2, and 6 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as dimethylaminopropylamine, are colorless liquids with a fishy, ammoniacal odor .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

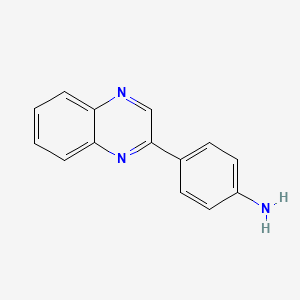

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving similar structural motifs, shows significant cytotoxic activity against various cancer cell lines. These compounds have been tested for their growth inhibitory properties, demonstrating potent cytotoxic effects with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).

Sensor Ability and Photophysical Characteristics

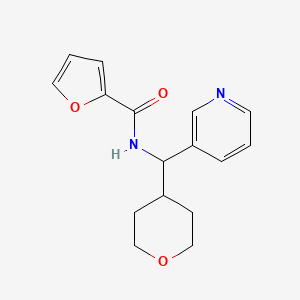

Research into novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymers with styrene has revealed significant sensor ability and photophysical characteristics. The study of these compounds, including their fluorescent intensity response to pH and metal ions, showcases the potential of structurally related compounds in sensor technology and materials science (Staneva et al., 2020).

Reactivity and Mechanism Studies

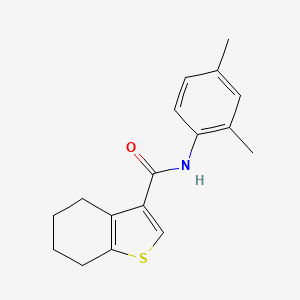

The reactivity of 3-Dimethylamino-2,2-dimethyl-2H-azirine with barbituric acid demonstrates the formation of unique heterocyclic compounds, providing insights into the mechanisms of reactions involving dimethylamino functional groups. Such studies contribute to a deeper understanding of chemical reactivity and the synthesis of novel compounds with potential applications in pharmaceuticals and material science (Link et al., 1981).

Hypoxic Activation of Anticancer Agents

Investigations into AQ4N, a prodrug activated under hypoxic conditions to a potent anticancer agent, involve similar dimethylamino groups. The study of enzymes like CYP2S1 and CYP2W1 in the activation process offers valuable information on enhancing the efficacy of prodrug treatments in solid tumors, illustrating the application of such functional groups in developing more effective cancer therapies (Nishida et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds such as 8-azaadenosine and 8-chloroadenosine have been reported to interact with adar and CLDN18.2 respectively

Mode of Action

It’s worth noting that compounds with similar structures, such as dimenhydrinate, have been shown to interact with h1 histamine receptors and adenosine receptors . This interaction leads to changes in the body’s response to certain stimuli, such as motion sickness .

Biochemical Pathways

Similar compounds like 7,8-dhf have been shown to affect multiple biochemical pathways, including those involved in neuroprotection and cardiovascular regulation

Pharmacokinetics

A compound with a similar structure, 7,8-dhf, has been reported to be orally bioactive and capable of penetrating the blood-brain barrier

Result of Action

Similar compounds like 7,8-dhf have been shown to have neuroprotective effects

Action Environment

For instance, pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

8-(dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-6-16-7-8(12-10(16)13(2)3)14(4)11(18)15(5)9(7)17/h6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLDSXQERKHJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826501.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)

![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)